Cas no 1560237-87-7 (2-amino-3-{bicyclo2.2.1heptan-2-yl}propanamide)

2-amino-3-{bicyclo2.2.1heptan-2-yl}propanamide structure
1560237-87-7 structure
Product Name:2-amino-3-{bicyclo2.2.1heptan-2-yl}propanamide
CAS No:1560237-87-7
MF:C10H18N2O
MW:182.262722492218
CID:5717206
PubChem ID:79551878
Update Time:2025-07-20

2-amino-3-{bicyclo2.2.1heptan-2-yl}propanamide Chemical and Physical Properties

Names and Identifiers

    • 2-AMINO-3-(BICYCLO[2.2.1]HEPTAN-2-YL)PROPANAMIDE
    • 2-amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide
    • CS-0292515
    • 1560237-87-7
    • EN300-1297655
    • AKOS018107772
    • 2-amino-3-{bicyclo2.2.1heptan-2-yl}propanamide
    • Inchi: 1S/C10H18N2O/c11-9(10(12)13)5-8-4-6-1-2-7(8)3-6/h6-9H,1-5,11H2,(H2,12,13)
    • SMILES: O=C(C(CC1CC2CCC1C2)N)N

Computed Properties

  • Exact Mass: 182.141913202g/mol
  • Monoisotopic Mass: 182.141913202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 69.1Ų

2-amino-3-{bicyclo2.2.1heptan-2-yl}propanamide Pricemore >>

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Additional information on 2-amino-3-{bicyclo2.2.1heptan-2-yl}propanamide

Comprehensive Overview of 2-amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide (CAS No. 1560237-87-7)

2-amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide, identified by its CAS number 1560237-87-7, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound features a unique bicyclo[2.2.1]heptane scaffold, which is known for its structural rigidity and potential applications in drug design. The presence of both an amino and a propanamide functional group makes it a versatile intermediate for synthesizing bioactive molecules. Researchers are particularly interested in its potential role in modulating protein-protein interactions and enzyme inhibition, which are hot topics in modern drug discovery.

In recent years, the demand for novel small molecule therapeutics has surged, driven by advancements in precision medicine and personalized healthcare. 2-amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide aligns with this trend due to its potential as a pharmacophore in targeting neurological and metabolic disorders. Searches for terms like "bicyclic compounds in drug development" and "amino acid derivatives for therapeutics" reflect growing interest in this niche. Its CAS no 1560237-87-7 is frequently queried in scientific databases, underscoring its relevance in academic and industrial settings.

The synthesis of 2-amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide involves multi-step organic reactions, often starting from norbornene derivatives, a class of compounds celebrated for their synthetic versatility. The bicyclo[2.2.1]heptane core provides steric constraints that can enhance binding affinity to biological targets, a feature exploited in fragment-based drug discovery. This compound's propanamide moiety also makes it a candidate for studying peptidomimetics, a field gaining traction for its ability to mimic natural peptides while improving metabolic stability.

From an SEO perspective, keywords such as "bicyclic amino acid derivatives", "CAS 1560237-87-7 applications", and "norbornane-based drug candidates" are highly relevant. These terms align with user queries about innovative chemical entities and their therapeutic potential. Additionally, the compound's role in central nervous system (CNS) drug research resonates with trending topics like neurodegenerative disease treatments and blood-brain barrier penetration.

In conclusion, 2-amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide (CAS no 1560237-87-7) represents a promising avenue for scientific exploration. Its structural uniqueness and functional groups position it as a valuable tool for addressing unmet medical needs, particularly in neurology and metabolic health. As research progresses, this compound may emerge as a cornerstone in the development of next-generation therapeutics, answering the call for more effective and targeted treatments.

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